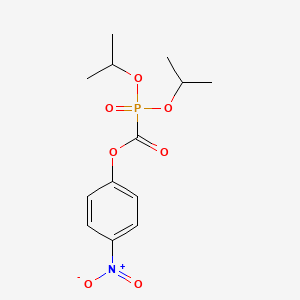
6-Nitro-2-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-2-phenylquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a phenyl group at the 2-position and a nitro group at the 6-position of the quinazoline ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-phenylquinazoline typically involves the reaction of 2-aminobenzonitrile with appropriate reagents to introduce the phenyl and nitro groups. One common method involves the cyclization of 2-aminobenzonitrile with benzaldehyde in the presence of a suitable catalyst, followed by nitration to introduce the nitro group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Nitro-2-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Reduction: 2-Phenyl-6-aminoquinazoline.
Substitution: Various substituted quinazolines.
Cyclization: Fused quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 6-Nitro-2-phenylquinazoline involves its interaction with specific molecular targets. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparación Con Compuestos Similares
2-Phenylquinazoline: Lacks the nitro group, resulting in different biological activities.
6-Nitroquinazoline: Lacks the phenyl group, affecting its chemical reactivity and biological properties.
2-Phenyl-4-quinazolinone: Contains a carbonyl group at the 4-position, leading to different pharmacological activities.
Uniqueness: 6-Nitro-2-phenylquinazoline is unique due to the presence of both the phenyl and nitro groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C14H9N3O2 |
|---|---|
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
6-nitro-2-phenylquinazoline |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)12-6-7-13-11(8-12)9-15-14(16-13)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
NNEWDQGZDVTHIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(3,4-Dihydro-2H-pyran-2-yl)ethenyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B8406037.png)






![5-Bromo-6-phenylfuro[2,3-d]pyrimidine-4-amine](/img/structure/B8406094.png)
![2-(Chloromethyl)-5-methoxy[1,3]thiazolo[5,4-b]pyridine](/img/structure/B8406101.png)





